4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride
Overview
Description
The compound “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals, a cyclopropyl group, an oxadiazole ring, and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and oxadiazole rings, the cyclopropyl group, and the methoxy group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and piperidine rings. Oxadiazoles can participate in various reactions, including nucleophilic substitution and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Anticancer Properties : Compounds featuring the 1,2,4-oxadiazole moiety, such as those synthesized in various studies, have shown promising antimicrobial and anticancer activities. For instance, a series of novel coumarins featuring 1,2,4-oxadiazole demonstrated significant antibacterial and antifungal activities, highlighting the potential of these compounds in pharmaceutical applications (Krishna et al., 2015).
Nematicidal Activity : Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities. Some compounds showed significant activity against Bursaphelenchus xylophilus, suggesting potential applications in agricultural pest management (Liu et al., 2022).
Chemical Synthesis and Characterization
- Concomitant Polymorphic Forms : The study of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole revealed two concomitant polymorphs with distinct crystal structures. This research highlights the importance of understanding polymorphism in the development of pharmaceutical compounds, as different polymorphs can exhibit varied solubility, stability, and bioavailability properties (Shishkina et al., 2020).
Safety and Hazards
Mechanism of Action
Target of action
The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The specific targets would depend on the exact structure and functional groups present in the compound.
Biochemical pathways
The affected pathways would depend on the specific biological target and the mode of action of the compound. The 1,2,4-oxadiazole ring is known to be involved in a wide range of biological activities .
Properties
IUPAC Name |
3-cyclopropyl-5-(4-methoxypiperidin-4-yl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-15-11(4-6-12-7-5-11)10-13-9(14-16-10)8-2-3-8;/h8,12H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFUPFQHVLWRLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C2=NC(=NO2)C3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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